Lipophilicity-Driven Differentiation: logP Comparison with Unsubstituted Benzoyl Analog
1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide exhibits a computed XLogP3-AA of 2.7, compared with 2.0 for the unsubstituted 1-benzoylindoline-2-carboxamide [1][2]. This +0.7 logP unit increase reflects the addition of two methyl groups on the benzoyl ring and predicts higher membrane permeability and potentially improved oral absorption or blood-brain barrier penetration [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 1-Benzoylindoline-2-carboxamide (CAS 1098100-32-3): XLogP3-AA = 2.0 |
| Quantified Difference | +0.7 logP units |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm; values from PubChem CID 18587915 and CID 18587910 [1][2]. |
Why This Matters
A 0.7 logP increase suggests meaningfully enhanced passive membrane diffusion, which may reduce the concentration required for intracellular or CNS target engagement when compared to the unsubstituted analog.
- [1] PubChem CID 18587915, 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide, National Center for Biotechnology Information. View Source
- [2] PubChem CID 18587910, 1-Benzoylindoline-2-carboxamide, National Center for Biotechnology Information. View Source
- [3] Arnott, J. A. & Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863–875. View Source
